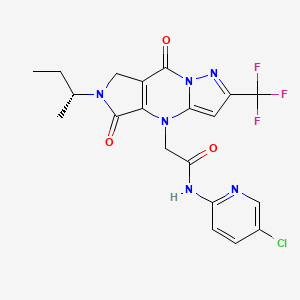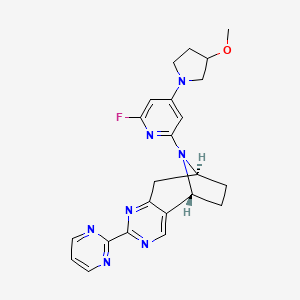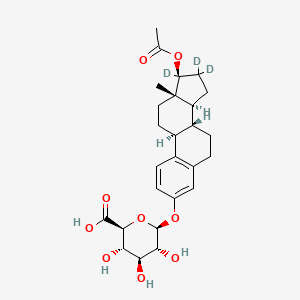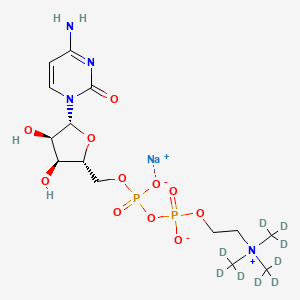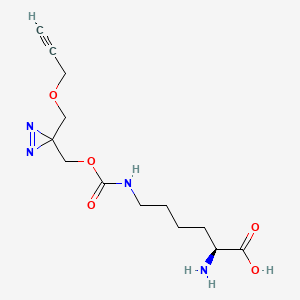
PrDiAzK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PrDiAzK, also known as Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine, is a bifunctional noncanonical amino acid. It features a diazirine group for ultraviolet cross-linking and an alkyne group for labeling by click chemistry. This compound can be site-selectively incorporated into proteins in both bacterial and mammalian cell cultures, making it a valuable tool for studying protein interactions and labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PrDiAzK involves the incorporation of a diazirine group and an alkyne group into the lysine side chainThe final product is obtained after deprotection and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for higher yields and purity, and may include additional steps for large-scale purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
PrDiAzK undergoes several types of chemical reactions, including:
Ultraviolet Cross-Linking: The diazirine group in this compound can form covalent bonds with nearby molecules upon exposure to ultraviolet light, making it useful for studying protein-protein interactions.
Common Reagents and Conditions
Ultraviolet Cross-Linking: Requires ultraviolet light and typically occurs under physiological conditions.
Click Chemistry: Requires a copper catalyst and azide-containing compounds, and typically occurs under mild conditions.
Major Products Formed
Ultraviolet Cross-Linking: Covalently linked protein complexes.
Click Chemistry: Labeled proteins with attached azide-containing compounds.
Wissenschaftliche Forschungsanwendungen
PrDiAzK has a wide range of scientific research applications, including:
Structural Biology: Used for site-specific incorporation into proteins to study their structure and interactions.
Live Cell Fluorescence Labeling: Allows for the labeling of proteins in live cells for imaging studies.
Proteomics: Used for proteome-wide incorporation to study protein-protein interactions on a system-wide scale.
Drug Discovery: Helps in identifying potential drug targets by mapping protein interactions.
Wirkmechanismus
PrDiAzK exerts its effects through two main mechanisms:
Vergleich Mit ähnlichen Verbindungen
PrDiAzK is unique due to its bifunctional nature, combining both a diazirine group for ultraviolet cross-linking and an alkyne group for click chemistry. Similar compounds include:
Diazirine-Containing Amino Acids: Used primarily for ultraviolet cross-linking but lack the alkyne group for click chemistry.
Alkyne-Containing Amino Acids: Used for click chemistry but lack the diazirine group for ultraviolet cross-linking.
This compound’s combination of these two functional groups makes it a versatile tool for studying protein interactions and labeling .
Eigenschaften
Molekularformel |
C13H20N4O5 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[3-(prop-2-ynoxymethyl)diazirin-3-yl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
IQIHYRYNMKCBMK-JTQLQIEISA-N |
Isomerische SMILES |
C#CCOCC1(N=N1)COC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


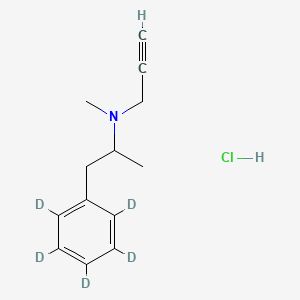

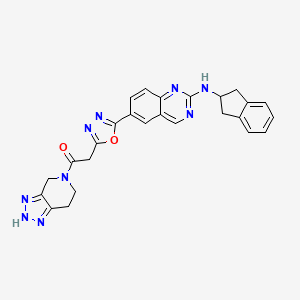
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)


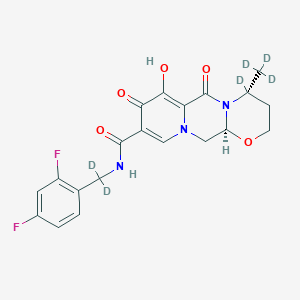
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

